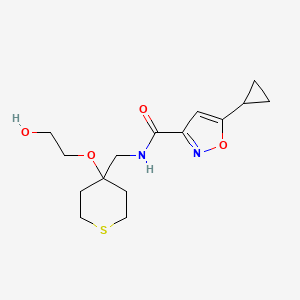
5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 304.39 g/mol
This compound features an isoxazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : Compounds with isoxazole moieties have been shown to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Studies have demonstrated that derivatives of isoxazole can exhibit significant cytotoxicity against cancer cell lines. For instance, a related study on trisubstituted isoxazoles indicated varying degrees of cytotoxicity on human promyelocytic leukemia cells (HL-60), with IC50 values ranging from 86 to 755 μM .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |
| Isoxazole (6) | 755 | Primarily through cell cycle arrest |
Neuroprotective Effects
Emerging data suggest that compounds similar to this compound may possess neuroprotective properties. A study indicated that certain isoxazole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- Study on Cytotoxicity : A study conducted on HL-60 cells revealed that certain isoxazole derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents .
- Neuroprotection in Animal Models : Research involving animal models demonstrated that administration of related compounds led to improved outcomes in models of neurodegeneration, indicating a protective effect against neuronal loss.
特性
IUPAC Name |
5-cyclopropyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-5-6-20-15(3-7-22-8-4-15)10-16-14(19)12-9-13(21-17-12)11-1-2-11/h9,11,18H,1-8,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYZDXLQPSKULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCSCC3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













